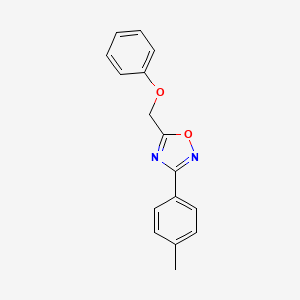
3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclodehydration of diacylhydrazines or the reaction of amidoximes with carboxylic acid derivatives. Specific methods may vary depending on the substituents around the oxadiazole ring. For example, the synthesis of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles demonstrates the variety in synthetic routes tailored to introduce different functional groups at desired positions on the oxadiazole core, indicating the adaptability of synthesis strategies to achieve various oxadiazole derivatives (Almasirad et al., 2004).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two carbon atoms and three heteroatoms, including two nitrogen atoms and one oxygen atom. This structure imparts certain electronic and optical properties to the compounds. For instance, the introduction of alkoxy groups at specific positions can significantly alter the electron density and the absorption characteristics of these molecules, as demonstrated in the study of 1,3,4-oxadiazole derivatives with varying alkoxy chain lengths (Zhang et al., 2007).
Chemical Reactions and Properties
1,2,4-Oxadiazoles undergo various chemical reactions, largely influenced by the substituents attached to the ring. These reactions can include nucleophilic substitutions and transformations under acidic or basic conditions. The reactivity of the oxadiazole ring makes it a versatile intermediate for further chemical modifications.
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazoles, such as melting points, solubility, and crystalline structure, depend on the nature of the substituents. For example, compounds with longer alkoxy chains may exhibit different solubility patterns and melting points compared to those with short chains or different functional groups.
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazoles, including acidity, basicity, and photoluminescence, are significantly influenced by the ring's heteroatoms and the electronic effects of substituents. The presence of electron-donating or withdrawing groups can affect the compound's stability, reactivity, and interaction with biological targets or materials. The synthesis and characterization of oxadiazole derivatives containing alkoxy chains with different lengths provide insights into how structural modifications impact the electronic structures and, consequently, the chemical properties of these compounds (Zhang et al., 2007).
Propriétés
IUPAC Name |
3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-7-9-13(10-8-12)16-17-15(20-18-16)11-19-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAFXRDHOFMKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

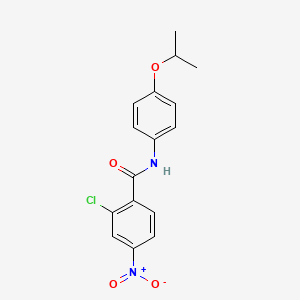
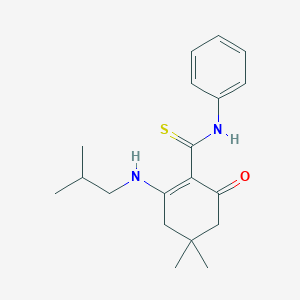
![4'-[(diethylamino)sulfonyl]-N-ethylbiphenyl-2-carboxamide](/img/structure/B5625209.png)

![N-[(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5625216.png)
![6-[2-(1-methylpiperidin-2-yl)ethyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5625220.png)
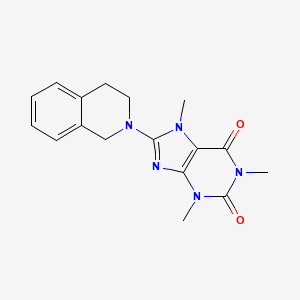

![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinol](/img/structure/B5625237.png)
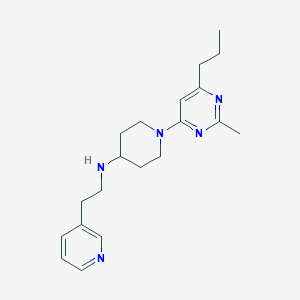

![2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5625254.png)
![3-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5625261.png)
![7-methoxy-3-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5625276.png)